molecular formula C15H21NO B4984812 1-(4-ethylbenzoyl)azepane

1-(4-ethylbenzoyl)azepane

Cat. No. B4984812
M. Wt: 231.33 g/mol
InChI Key: OGFFSGCVHVGUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylbenzoyl)azepane, also known as EBA, is a chemical compound with the molecular formula C15H21NO2. It is a cyclic amide that belongs to the class of benzoylazepanes. EBA has been extensively studied for its potential use as a pharmaceutical agent due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylbenzoyl)azepane is not fully understood. However, studies suggest that 1-(4-ethylbenzoyl)azepane may act by inhibiting the activity of enzymes involved in inflammation and cancer growth. 1-(4-ethylbenzoyl)azepane may also modulate the activity of neurotransmitters in the brain, which could explain its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)azepane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(4-ethylbenzoyl)azepane has been shown to have antioxidant activity and can protect against oxidative stress. 1-(4-ethylbenzoyl)azepane has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethylbenzoyl)azepane in lab experiments is its relatively simple synthesis method. 1-(4-ethylbenzoyl)azepane is also stable under a variety of conditions, making it easy to handle and store. However, one limitation of using 1-(4-ethylbenzoyl)azepane in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-(4-ethylbenzoyl)azepane. One area of interest is the development of 1-(4-ethylbenzoyl)azepane-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of 1-(4-ethylbenzoyl)azepane-based therapies for the treatment of inflammatory and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethylbenzoyl)azepane and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 1-(4-ethylbenzoyl)azepane involves the reaction of 4-ethylbenzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

1-(4-ethylbenzoyl)azepane has been studied for its potential use as a therapeutic agent for a variety of conditions. One study found that 1-(4-ethylbenzoyl)azepane has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 1-(4-ethylbenzoyl)azepane can inhibit the growth of cancer cells in vitro and in vivo. 1-(4-ethylbenzoyl)azepane has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

azepan-1-yl-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-13-7-9-14(10-8-13)15(17)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFSGCVHVGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(4-ethylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.